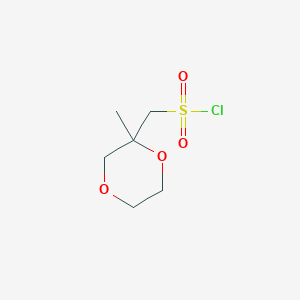

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO4S and a molecular weight of 214.67 g/mol . It is known for its use in various chemical reactions and applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1,4-dioxane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

化学反応の分析

Types of Reactions

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine may produce a sulfonamide, while reaction with an alcohol may yield a sulfonate ester .

科学的研究の応用

Organic Synthesis

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride serves as a powerful reagent in organic synthesis. It is primarily used for:

- Preparation of Sulfonate Esters: The sulfonyl chloride group allows for the formation of sulfonate esters through nucleophilic substitution reactions with alcohols and phenols.

- Formation of Sulfonamides: This compound can react with amines to produce sulfonamides, which are important intermediates in drug development .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry applications:

- Biological Activity: Research indicates that derivatives of this compound exhibit biological activities, including enzyme inhibition. For example, it has been explored for its role in inhibiting Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in type II diabetes .

- Modification of Biomolecules: The compound is utilized in modifying biomolecules to study enzyme mechanisms and interactions at the molecular level .

Industrial Applications

In industry, this compound is employed for:

- Production of Specialty Chemicals: Its reactivity makes it suitable for creating various specialty chemicals used in pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in developing new materials with specific properties due to its unique chemical structure .

Comparative Analysis with Related Compounds

To highlight its significance further, a comparative analysis with similar compounds can be beneficial:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (2-Methyl-1,4-dioxan-2-yl)methanesulfonic acid | Sulfonic Acid | Contains a sulfonic acid group; used differently than sulfonamide derivatives. |

| (2-Methyl-1,4-dioxan-2-yl)amine | Amine | Lacks sulfonamide functionality; used in various biological contexts. |

| (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide | Sulfonamide | Exhibits potential biological activities; less reactive than sulfonyl chloride. |

This table illustrates how this compound stands out due to its high reactivity compared to its analogs, making it particularly valuable in synthetic pathways where strong electrophiles are needed.

Case Studies

- Dipeptidyl Peptidase-IV Inhibition : Research has demonstrated that derivatives synthesized from this compound effectively inhibit DPP-IV activity. This inhibition is crucial for managing type II diabetes by regulating insulin levels .

- Synthesis of Novel Sulfonamides : A study focused on synthesizing novel sulfonamides using this compound as a precursor showed promising results in terms of yield and biological activity against specific enzymes involved in metabolic pathways .

作用機序

The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonate esters or sulfonamides. This reactivity is utilized in various synthetic and research applications .

類似化合物との比較

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the dioxane ring structure.

Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis, with a toluene ring instead of a dioxane ring.

Uniqueness

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its dioxane ring structure, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in certain synthetic applications where other sulfonyl chlorides may not be as effective .

生物活性

(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative with significant implications in organic synthesis and medicinal chemistry. This compound is characterized by its unique dioxane ring structure, which contributes to its reactivity and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₁ClO₄S

- Molecular Weight : 195.24 g/mol

The compound features a sulfonamide group that enhances its reactivity, making it a valuable intermediate in various chemical applications. The presence of the dioxane ring may stabilize interactions with biological targets, enhancing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The sulfonamide group can inhibit enzyme activity by binding to active sites on proteins, leading to various biological effects. The dioxane moiety may also play a role in stabilizing these interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by occupying their active sites, disrupting normal biochemical pathways.

- Protein Binding : The structural features allow for selective binding to target proteins, potentially modulating their activity.

- Cellular Uptake : The unique configuration may facilitate cellular uptake, enhancing its bioavailability and effectiveness.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary findings indicate that it may inhibit the proliferation of cancer cells, particularly in models of non-small cell lung carcinoma (NSCLC) and leukemia.

Comparative Biological Activity Table

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic applications of this compound:

- Synthesis and Activity Studies :

- Inhibition Mechanisms :

-

Therapeutic Applications :

- Ongoing investigations are assessing the compound's efficacy in treating various diseases beyond cancer, including potential roles in antimicrobial therapies.

特性

IUPAC Name |

(2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNAWYKLZDGFOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。